4-(Thiophen-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-3-9-6-10-8(1)7-2-4-11-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMDXQWEIIXSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313873 | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19084-28-7 | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19084-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for 4-(Thiophen-3-yl)pyrimidine
The construction of the this compound core can be achieved through both convergent one-pot reactions and more traditional linear, multi-step sequences.
One-Pot Synthesis Approaches
One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate purification steps, saving time and resources. For thiophene-pyrimidine structures, these methods often involve cascade reactions where multiple bond-forming events occur in a single reaction vessel. nih.gov For instance, a versatile and high-yield one-pot method has been developed for the synthesis of thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) derivatives from substituted alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates and related compounds upon treatment with aliphatic amines. nih.gov This solvent-free reaction proceeds through a multi-step cascade. nih.gov Another example involves the microwave-assisted one-pot synthesis of 3-(4-aminothieno[2,3-d]pyrimidin-5-yl)coumarins, where 3-acetylcoumarin, malononitrile, and elemental sulfur react in the presence of L-proline to form a thiophene (B33073) intermediate, which is then converted to the target thienopyrimidine. researchgate.net Additionally, a one-pot synthesis of sulfur-linked thieno nih.govnih.govfrontiersin.orgtriazolo[4,3-c]pyrimidine derivatives has been achieved by reacting thieno nih.govnih.govfrontiersin.orgtriazolo[4,3-c]pyrimidine-3(2H)-thiones with 3-chloropentane-2,4-dione (B157559) and various hydrazines. clockss.org The use of microwave-ultrasonic assistance has also been shown to significantly accelerate the one-pot synthesis of thiopyrimidine derivatives from lignin (B12514952) precursors. tandfonline.com
Multi-Step Synthetic Sequences
Multi-step syntheses provide a more controlled, albeit longer, route to this compound and its derivatives. nih.gov This approach allows for the isolation and characterization of intermediates, which can be crucial for optimizing reaction conditions and ensuring the purity of the final product. A common multi-step strategy involves the initial construction of either the pyrimidine (B1678525) or the thiophene ring, followed by the introduction of the other heterocycle. For example, derivatives of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine have been synthesized through a multi-step process. nih.gov This involved the nucleophilic aromatic substitution reaction of 4,6-dichloropyrimidine (B16783) with Boc-protected piperazine (B1678402), followed by further modifications. frontiersin.org Similarly, the synthesis of 2-cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically relies on a multi-step pathway.
Cross-Coupling Reactions for Thiophene-Pyrimidine Scaffolds
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between the thiophene and pyrimidine rings.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a widely used method for constructing the thiophene-pyrimidine linkage. nih.govclockss.org This reaction typically involves the coupling of a thiophene-boronic acid or its derivative with a halogenated pyrimidine, or vice versa, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For instance, 3-thienylboronic acid can be coupled with a suitably substituted chloropyrimidine. rsc.org An efficient protocol for the Suzuki coupling of heteroaryl chlorides with thiophene- and furanboronic acids has been developed using aqueous n-butanol as the solvent, offering near-quantitative yields. acs.org Potassium heteroaryltrifluoroborates have also been shown to be effective coupling partners for aryl and heteroaryl halides, providing good to excellent yields of the cross-coupled products. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Thiophene-Pyrimidine Synthesis
| Thiophene Reagent | Pyrimidine Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Thiophen-3-ylboronic acid | 4,6-Dichloropyrimidine derivative | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Thiophen-2-ylboronic acid | Heteroaryl Chloride | Pd(OAc)₂ / RuPhos | Na₂CO₃ | aq. n-Butanol | High | acs.org |
| Potassium thiophen-3-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 96 | nih.gov |
Stille Coupling Methods
The Stille coupling provides an alternative to the Suzuki-Miyaura reaction, utilizing an organotin reagent. wikipedia.org This reaction couples an organostannane (e.g., a trialkylstannylthiophene) with a halogenated pyrimidine in the presence of a palladium catalyst. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.org Stille coupling has been employed in the synthesis of 2,4-disubstituted pyrimidines, such as the reaction between 4-chloro-2-methylthio pyrimidine and tributylvinyltin to create a vinyl pyrimidine intermediate. nih.gov This method has also been used to synthesize various thiophene-containing molecules by coupling tributylstannylthiophene with different halo compounds. rsc.org For example, the reaction of tributyl(thiophen-2-yl)stannane with 5-bromouracil (B15302) yielded 5-(thiophen-2-yl)uracil. juniperpublishers.comjuniperpublishers.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring, which is electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.orgallen.in In the context of this compound synthesis, a common strategy involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophile. libretexts.org The presence of electron-withdrawing groups on the aromatic ring enhances the rate of SNAr reactions. allen.innptel.ac.in For example, the synthesis of 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (B1492463) derivatives can be initiated by the SNAr reaction between 4,6-dichloropyrimidine and a protected piperazine. frontiersin.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.orgiscnagpur.ac.in The reactivity of the pyrimidine ring in SNAr reactions is a fundamental aspect of its chemistry, allowing for the introduction of various substituents. wikipedia.org
Derivatization at Pyrimidine Halogen Positions
Halogenated pyrimidines are pivotal intermediates for introducing molecular diversity through cross-coupling reactions. The substitution of halogen atoms, particularly at the C2 and C4 positions of the pyrimidine ring, with various nucleophiles is a common strategy. For instance, 2-chloro-4-(thiophen-2-yl)pyrimidine (B1611002) can react with aqueous ammonia (B1221849) under pressure to yield 4-(thiophen-2-yl)pyrimidin-2-amine. This nucleophilic substitution is a direct method for introducing amino functionalities.
Thiophene-substituted chalcones can be cyclized with thiourea (B124793) to produce pyrimidine-2-thiols. These thiols can then be treated with methyl iodide to form 2-(methylsulfanyl)pyrimidines, which are precursors for further derivatization. nih.gov The methylsulfanyl group can be subsequently displaced by nucleophiles like N-methylpiperazine or N-phenylpiperazine to afford the corresponding piperazinyl-pyrimidine derivatives. nih.gov
Reaction with Nitrogen-Containing Nucleophiles
The pyrimidine ring of this compound and its derivatives is susceptible to nucleophilic attack by various nitrogen-containing reagents, leading to the formation of a wide range of functionalized compounds. The reaction of halo-substituted pyrimidines with amines and hydrazines is a fundamental transformation in this context.
For example, 2-chloro-4-(thiophen-2-yl)pyrimidine readily undergoes nucleophilic substitution with aqueous ammonia at elevated temperatures and pressures to afford 4-(thiophen-2-yl)pyrimidin-2-amine. Similarly, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines can be refluxed with N-methylpiperazine or N-phenylpiperazine in the presence of a catalytic amount of potassium hydroxide (B78521) to yield the corresponding 2-(4-methylpiperazin-1-yl) or 2-(4-phenylpiperazin-1-yl) derivatives. nih.gov
Hydrazine (B178648) hydrate (B1144303) is another important nitrogen nucleophile. The reaction of 2-thioxopyridopyrimidines with hydrazine hydrate provides a straightforward route to 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones. nih.gov These hydrazinyl derivatives serve as key intermediates for the synthesis of a variety of other heterocyclic systems through condensation reactions with aldehydes and other electrophiles. nih.gov
Cyclization and Condensation Reactions for Derivatization
Cyclization with Guanidine (B92328), Thiourea, and Urea (B33335)
Cyclocondensation reactions involving guanidine, thiourea, and urea are fundamental methods for constructing the pyrimidine ring, often starting from a three-carbon precursor. wjarr.com Chalcones, which are α,β-unsaturated ketones, are common starting materials for these syntheses. For instance, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one reacts with thiourea to form the corresponding pyrimidine-2-thiol (B7767146) derivative. d-nb.info Similarly, thiophene-substituted chalcones can be cyclized with thiourea in the presence of potassium hydroxide to yield 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols. nih.gov
The reaction of chalcones with urea or guanidine also leads to pyrimidine derivatives. The reaction of 1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea yields 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol, while reaction with guanidine carbonate produces 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine. mdpi.com A one-pot cyclocondensation of monothio-1,3-diketones with guanidine hydrochloride is another efficient method for synthesizing 2-aminopyrimidine (B69317) derivatives. tandfonline.com
The table below summarizes some examples of these cyclization reactions.
| Starting Material | Reagent | Product | Reference |
| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one | Thiourea | Pyrimidine-2-thiol derivative | d-nb.info |
| Thiophene-substituted chalcones | Thiourea | 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols | nih.gov |
| 1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | mdpi.com |
| 1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine carbonate | 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | mdpi.com |
| 1-(1-benzyl-1H-indol-3-yl)-3-(thiophen-2-yl)-3-thioxopropan-1-one | Guanidine hydrochloride | 4-(1-benzyl-1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | tandfonline.com |
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, often yielding an α,β-unsaturated product. wikipedia.org This reaction is a valuable tool for synthesizing various heterocyclic compounds. In the context of thiophene-containing pyrimidines, Knoevenagel condensation of a thiophene carboxaldehyde with a compound containing an active methylene (B1212753) group is a key step.
For example, the condensation of thiophene-2-carboxaldehyde with ethyl cyanoacetate (B8463686) can produce ethyl-2-cyano-3-(thiophen-2-yl)acrylate. scielo.org.mx A series of 5-(3-substituted-thiophene)-pyrimidine derivatives have been synthesized via a Knoevenagel condensation reaction in an aqueous medium. bohrium.com The Gewald reaction, a multicomponent reaction that involves a Knoevenagel condensation, is used to prepare 2-aminothiophenes, which are precursors for thieno[2,3-d]pyrimidines. sciforum.net
The reaction of a formyl-substituted pyrazole (B372694), which can be derived from a thiophene-containing precursor, with an active methylene compound is another application of the Knoevenagel condensation. rsc.org
Cyclocondensation for Fused Pyrimidine Systems (e.g., Pyrazolo[1,5-a]pyrimidine (B1248293), Pyrimidopyrimidines)
The synthesis of fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and pyrimidopyrimidines, often involves the cyclocondensation of a substituted pyrimidine or a precursor containing a pyrimidine-forming fragment with a suitable cyclizing agent. These fused heterocyclic systems are of significant interest due to their diverse biological activities. researchgate.netmdpi.com
Pyrazolo[1,5-a]pyrimidines: These are typically synthesized by the reaction of 3-amino-pyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov For instance, 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile reacts with enaminones in refluxing glacial acetic acid to yield 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles. mdpi.com Another approach involves the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds, leading to cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring, which can then be used for further functionalization. mdpi.com
Pyrimidopyrimidines: The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through multicomponent reactions. For example, the reaction of 6-aminouracil, an aromatic aldehyde, and urea or thiourea, catalyzed by a Zr-based metal-organic framework, yields pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net An alternative one-pot synthesis utilizes a DABCO-based ionic liquid as a catalyst for the reaction of 6-aminouracils, aromatic aldehydes, and urea or thiourea. oiccpress.com
The table below provides a summary of representative cyclocondensation reactions for the synthesis of fused pyrimidine systems.
| Fused System | Starting Materials | Reagents/Conditions | Product | Reference |
| Pyrazolo[1,5-a]pyrimidine | 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile, enaminones | Glacial acetic acid, reflux | 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | 3-substituted-5-amino-1H-pyrazoles, cyclic β-dicarbonyls | - | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| Pyrimido[4,5-d]pyrimidine | 6-aminouracil, aromatic aldehyde, urea/thiourea | TEDA-BAIL@UiO-66 (catalyst) | Pyrimido[4,5-d]pyrimidine derivatives | researchgate.net |
| Pyrimido[4,5-d]pyrimidine | 6-aminouracils, aromatic aldehydes, urea/thiourea | [C4(DABCO-SO3H)2].4ClO4 (catalyst) | Pyrimido[4,5-d]pyrimidine derivatives | oiccpress.com |
Functional Group Interconversions and Further Derivatization
Functional group interconversions and further derivatization of the this compound core and its side chains are crucial for fine-tuning the properties of these molecules. These transformations allow for the introduction of a wide range of chemical functionalities, expanding the chemical diversity of this class of compounds.
The carboxylic acid group at the 4-position of the pyrimidine ring can be a versatile handle for further modifications. For example, it can be converted to amides, esters, or other functional groups through standard synthetic protocols. The thiophene ring itself can undergo electrophilic substitution reactions such as halogenation, nitration, and Vilsmeier formylation, typically at the position adjacent to the sulfur atom. growingscience.com
The amino group on the pyrimidine ring can be diazotized and subsequently replaced by other functional groups. scialert.net Additionally, side chains attached to the pyrimidine or thiophene rings can be modified. For instance, a hydroxyl group can be introduced, or existing alkyl chains can be functionalized. sigmaaldrich.com The Vilsmeier-Haack reaction is a useful method for introducing a formyl group, which can then be used in various condensation and derivatization reactions. rsc.orgresearchgate.net The Horner-Wadsworth-Emmons reaction is another powerful tool for carbon-carbon bond formation, enabling the extension of side chains. researchgate.net
Modifications of Side Chains and Substituents
The functionalization of the this compound core by modifying its side chains and introducing various substituents is a widely employed strategy to generate diverse chemical libraries. These modifications can significantly influence the physicochemical properties and biological activities of the parent compound.
A common approach involves the derivatization of a piperazine moiety attached to the pyrimidine ring. For instance, 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine can be synthesized and subsequently reacted with a variety of arylsulfonyl chlorides. frontiersin.org This reaction, typically carried out in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM), yields a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives. frontiersin.org The synthesis of the key intermediate, 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine, is achieved through a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and tert-butoxycarbonyl (Boc)-protected piperazine, followed by deprotection of the Boc group using trifluoroacetic acid (TFA). frontiersin.org
Another avenue for side-chain modification involves the introduction of an acetohydrazide group, which can serve as a linker for further functionalization. For example, thieno[2,3-d]pyrimidine derivatives can be modified at the 4-position with a hydrazide group, which is then reacted with chloroacetyl chloride to introduce a reactive chloroacetyl moiety. nih.gov This intermediate can subsequently be reacted with various nucleophiles, such as 4-methylpiperazine, to introduce new side chains. nih.gov
Furthermore, the pyrimidine ring itself can be a site for modification. For example, pyrimidine-2-thiol derivatives can be synthesized from the corresponding chalcone, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, by reacting it with thiourea. nih.govnih.gov The resulting pyrimidine-2(1H)-thione can then undergo further reactions, such as treatment with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative, which serves as a key intermediate for the synthesis of various other heterocyclic systems. nih.govnih.gov
The following table summarizes representative examples of side-chain modifications on the this compound scaffold and its analogues.
| Starting Material | Reagent(s) | Product | Reference |
| 4-(Piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | Arylsulfonyl chloride, TEA, DCM | 4-(4-(Arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives | frontiersin.org |
| 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo frontiersin.orgnih.govthieno[2,3-d]pyrimidine | Chloroacetyl chloride, TEA, DCM | 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo frontiersin.orgnih.govthieno[2,3-d]pyrimidin-4-yl)acetohydrazide | nih.gov |
| 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo frontiersin.orgnih.govthieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 4-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-N'-(5,6,7,8-tetrahydrobenzo frontiersin.orgnih.govthieno[2,3-d]pyrimidin-4-yl)acetohydrazide | nih.gov |
| (E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | nih.govnih.gov |
| 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | Hydrazine hydrate | 1-(4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)hydrazine | nih.govnih.gov |
Introduction of Other Heterocyclic Units
The incorporation of additional heterocyclic rings onto the this compound framework is a powerful strategy to create more complex and structurally diverse molecules, often leading to enhanced biological activities. This can be achieved through various synthetic methodologies, including cycloaddition reactions and transition metal-catalyzed cross-coupling reactions.
One approach involves the utilization of a hydrazinyl-substituted pyrimidine as a building block. For instance, 1-(4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)hydrazine can be reacted with various reagents to construct new heterocyclic rings. nih.govnih.gov Reaction with ethyl acetoacetate (B1235776) can lead to the formation of a pyrazol-5(4H)-one derivative, while reaction with acetylacetone (B45752) can yield a pyrazole moiety. nih.gov
Another strategy involves the construction of fused heterocyclic systems. For example, starting from 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, various fused pyrimidine derivatives can be synthesized. rsc.org Reaction with 2,4-dinitrophenyl hydrazine can lead to the formation of a pyrazolo[3',4':5,6]pyrano[2,3-d]pyrimidine system. rsc.org Furthermore, fusion with thiourea can produce a pyrano[2,3-d:5,6-d']dipyrimidine derivative. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have also been employed to introduce other heterocyclic rings. For example, tributyl(thiophen-2-yl)stannane can be coupled with dihalopyridine derivatives in the presence of a palladium catalyst to form thiophene-substituted pyridines. juniperpublishers.com This methodology allows for the direct formation of a C-C bond between the thiophene and another heterocyclic ring.
The following table provides examples of the introduction of other heterocyclic units onto the this compound scaffold and its analogues.
| Starting Material | Reagent(s) | Product | Reference |
| 1-(4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)hydrazine | Ethyl acetoacetate | 3-Methyl-1-(4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)-1H-pyrazol-5(4H)-one | nih.gov |
| 7-Amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | 2,4-Dinitrophenyl hydrazine | 3-Amino-1-(2,5-dinitrophenyl)-9-(thiophen-2-yl)-7,9-dihydropyrazolo[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8(1H,5H)-dione | rsc.org |
| 7-Amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | Thiourea, NaOH | 4-Amino-2-mercapto-10-(thiophen-2-yl)-6H-pyrano[2,3-d:5,6-d']dipyrimidine-7,9(8H,10H)dione | rsc.org |
| Tributyl(thiophen-2-yl)stannane | Dihalopyridine, Pd catalyst | Thiophene-substituted pyridine | juniperpublishers.com |
Advanced Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-(Thiophen-3-yl)pyrimidine derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.
In studies of various this compound derivatives, ¹H-NMR spectra reveal characteristic signals that confirm the presence of both the pyrimidine (B1678525) and thiophene (B33073) rings. nih.govfrontiersin.org For instance, the protons on the pyrimidine ring typically appear as singlets or doublets in the downfield region of the spectrum. In one derivative, a singlet for a pyrimidine proton was observed at δ 8.65 ppm. nih.govfrontiersin.org The protons of the thiophene ring typically resonate as doublets or multiplets, with chemical shifts observed at δ 8.04 (dd, J = 3.1, 1.3 Hz), 7.60 (dd, J = 5.1, 1.3 Hz), and 7.41 (dd, J = 5.1, 3.0 Hz) for a specific analogue. nih.govfrontiersin.org
¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the pyrimidine and thiophene rings show distinct resonances. In a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, the pyrimidine carbons were observed at approximately δ 162.3, 159.3, 158.5, and 98.1 ppm. nih.govfrontiersin.org The carbons of the thiophene ring attached to the pyrimidine core were identified around δ 140.6, 126.6, 125.8, and 125.7 ppm. nih.govfrontiersin.org These spectral data are crucial for confirming the successful synthesis and substitution pattern of the target molecules.
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | Pyrimidine-H | 8.65 | s |
| Thiophene-H | 8.04 | dd, J = 3.1, 1.3 | |
| Thiophene-H | 7.60 | dd, J = 5.1, 1.3 | |
| Thiophene-H | 7.41 | dd, J = 5.1, 3.0 | |
| ¹³C | Pyrimidine-C | 162.37, 159.35, 158.51 | - |
| Pyrimidine-C (CH) | 98.16 | - | |
| Thiophene-C (quaternary) | 140.63 | - | |
| Thiophene-C (CH) | 126.68, 125.86, 125.71 | - |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of the synthesized compounds, which in turn helps to confirm their elemental composition. nih.govfrontiersin.orgmdpi.com For several this compound derivatives, high-resolution mass spectrometry (HRMS) provides the exact mass, often confirming the calculated molecular formula. nih.govfrontiersin.org For example, the compound 4-((4-(6-(Thiophen-3-yl)-pyrimidin-4-yl)-piperazin-1-yl)-sulfonyl)-morpholine was found to have an observed mass of 396.12 amu [M+1]⁺, corresponding to the exact mass of 395.11 amu for the molecular formula C₁₆H₂₁N₅O₃S₂. nih.govfrontiersin.org
| Compound | Molecular Formula | Calculated Exact Mass (amu) | Observed Mass (m/z) [M+1]⁺ |
|---|---|---|---|
| 4-(4-((4-Nitrophenyl)sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | C₁₈H₁₇N₅O₄S₂ | 431.07 | 432.08 |
| 4-(4-(Pyridin-3-ylsulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)-pyrimidine | C₁₇H₁₇N₅O₂S₂ | 387.08 | 388.09 |
| 4-((4-(6-(Thiophen-3-yl)-pyrimidin-4-yl)-piperazin-1-yl)-sulfonyl)-morpholine | C₁₆H₂₁N₅O₃S₂ | 395.11 | 396.12 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of this compound analogues, IR spectra confirm the presence of key structural motifs. For example, the stretching vibrations for the pyrimidine C=N bond are typically observed in the region of 1674–1656 cm⁻¹. Aromatic C=C stretching bands appear around 1578–1568 cm⁻¹, while the characteristic C-S-C vibration of the thiophene ring is found near 699–688 cm⁻¹. In derivatives containing amine groups, N-H stretching bands are visible, such as a primary amine (-NH₂) band at 3436 cm⁻¹ and a secondary amine (N-H) band at 3163 cm⁻¹.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is useful for studying the electronic properties and potential molecular interactions of conjugated systems like this compound. The absorption maxima (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which gives insight into the electronic structure of the molecule's ground and excited states. beilstein-journals.org For a pyrimidine derivative, a detection wavelength was set at 275 nm. nih.gov The spectra of these compounds are typically measured using spectrophotometers in various solvents to observe any shifts in absorption bands. beilstein-journals.orgrsc.org
Infrared (IR) Spectroscopy
Elemental Analysis
Elemental analysis provides experimental verification of a compound's empirical formula by determining the mass percentages of its constituent elements (typically carbon, hydrogen, and nitrogen). The experimentally found percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and identity of the synthesized compound. mdpi.com For instance, for the compound 4-(4-methoxyphenyl)-6-(5-(((6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine, the calculated elemental composition was C, 58.46%; H, 3.68%; N, 13.64%, which matched closely with the found values of C, 58.43%; H, 3.62%; N, 13.59%.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 58.46 | 58.43 |
| Hydrogen (H) | 3.68 | 3.62 |
| Nitrogen (N) | 13.64 | 13.59 |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, researchers can generate a precise map of electron density and thus determine the exact positions of all atoms in the molecule. This technique provides unequivocal proof of structure and offers valuable insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
For complex heterocyclic systems related to this compound, X-ray crystallography has been used to resolve their structures. For example, the crystal structure of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile was determined, revealing details about its conformation and crystal packing. iucr.org In another study of a dichlorothiophene-pyrimidine derivative, the analysis showed that the thiophene and pyrimidine rings were twisted relative to each other. researchgate.net Such studies are crucial for understanding the structure-property relationships that govern the behavior of these compounds.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₁₅N₅OS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.63465 (3) |
| b (Å) | 18.02763 (13) |
| c (Å) | 18.40115 (12) |
| β (°) | 97.1649 (6) |
| Volume (ų) | 1854.58 (2) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For thiophene-pyrimidine systems, these methods offer a lens into their intrinsic molecular nature.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ekb.egnih.gov Studies on pyrimidine (B1678525) derivatives, including those with thiophene (B33073) moieties, frequently employ DFT to optimize molecular geometry, calculate vibrational frequencies, and analyze frontier molecular orbitals. rsc.orgtandfonline.comnih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the geometry of newly synthesized pyrimidine derivatives, confirming their structures. rsc.orgnih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that characterizes molecular chemical stability and electrical transport properties. nih.govrsc.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.govwjarr.com DFT calculations are routinely used to determine the HOMO-LUMO energies and the corresponding gap for thiophene-pyrimidine derivatives. tandfonline.comrsc.org Studies on related compounds show that substitutions on the thiophene or pyrimidine rings can modulate this energy gap, thereby tuning the molecule's electronic behavior and biological activity. chimicatechnoacta.ru For example, a DFT study on a series of 5-(3-substituted-thiophene)-pyrimidine derivatives demonstrated that the compound with the smallest energy gap was considered the most chemically and biologically reactive. chimicatechnoacta.ru
The π-conjugated nature of the thiophene and pyrimidine rings also makes them interesting candidates for nonlinear optical (NLO) materials. nih.govresearchgate.net The pyrimidine core's electron-withdrawing character is beneficial for creating push-pull molecules, which are essential for NLO applications. rsc.orgnih.gov Theoretical investigations into pyrimidine derivatives have shown that their polarizability and hyperpolarizability—key NLO properties—can be significant. rsc.org Computational methods, such as iterative electrostatic embedding, have been used to investigate NLO behavior in the crystalline phase, revealing that the crystalline environment can enhance these properties. rsc.orgnih.gov
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Source |
| Pyrimidine Derivatives | -5.57 to -5.46 | -1.94 to -1.59 | 3.63 to 3.88 | B3LYP/6-311++G(d,p) | wjarr.com |
| Thienopyrimidine Derivative 4 | Low | Low | Low | DFT/B3LYP/6-311++G | tandfonline.com |
| Thienopyrimidine Derivative 5 | Low | Low | Low | DFT/B3LYP/6-311++G | tandfonline.com |
| Pyrimidine-2-thione (L1) | - | - | 4.463 | DFT/B3LYP/6-31G(d,p) | nih.gov |
| Isoxazolo[5ˋ,4ˋ:4,5]thiazolo[3,2-a]pyrimidine (L2) | - | - | 3.075 | DFT/B3LYP/6-31G(d,p) | nih.gov |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are indispensable for studying how ligands like 4-(Thiophen-3-yl)pyrimidine and its derivatives interact with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to derivatives of this compound to elucidate their mechanism of action and guide the development of more potent inhibitors. researchgate.netmdpi.com For example, a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were docked into the active site of microtubule affinity-regulating kinase 4 (MARK4), a promising target in Alzheimer's disease research. researchgate.netnih.govfrontiersin.org The docking studies revealed that these compounds form stable interactions within the kinase's binding pocket, which was consistent with their in vitro inhibitory activity. nih.govfigshare.com
Similarly, docking studies of other thiophene-pyrimidine derivatives have been performed against various cancer-related targets, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). mdpi.comwiley.comresearchgate.net These studies consistently show that the thiophene and pyrimidine moieties engage in crucial interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active sites of these proteins. mdpi.com The binding energy scores obtained from docking can help rank compounds and identify the most promising candidates for further development. wiley.comresearchgate.net
| Derivative Class | Target Protein (PDB ID) | Docking Score/Binding Energy | Key Interactions | Source |
| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines | MARK4 (5ES1) | High affinity identified for specific derivatives | Ligand binding stabilizes the target protein | researchgate.netnih.gov |
| Pyrimidine containing 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | DHFR (3NU0) | -8.0 to -10.53 kcal/mol | - | wiley.comresearchgate.net |
| Chromeno[2,3-d]pyrimidines | Lung (4b3z), HepG2 (2JW2), MCV-7 (6ENV) | Low binding energies reported | - | acs.org |
| 5-(3-substituted-thiophene)-pyrimidines | GlcN-6-P | -7.9 kcal/mol | - | chimicatechnoacta.ru |
| 5-(3-substituted-thiophene)-pyrimidines | P38 MAPk | -6.4 kcal/mol | - | chimicatechnoacta.ru |
Molecular dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time, providing detailed information on the stability of ligand-protein complexes and the conformational dynamics of the system. researchgate.net Following molecular docking, MD simulations are often performed to validate the predicted binding modes and assess the stability of the interactions. frontiersin.org
In a study on MARK4 inhibitors based on the this compound scaffold, 500 ns MD simulations were conducted. researchgate.net The results confirmed that the binding of the ligands stabilized the target protein, supporting the findings from docking and in vitro experiments. nih.govfrontiersin.org MD simulations can also reveal important conformational changes in both the ligand and the protein upon binding. nih.gov This information is critical for understanding the dynamic nature of molecular recognition and for designing inhibitors with improved binding affinity and residence time.
Molecular Docking for Ligand-Target Interactions
In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Studies
In silico ADME studies are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. frontiersin.org These predictions help to identify candidates with favorable drug-like characteristics, such as good oral bioavailability and low toxicity, thereby reducing the likelihood of late-stage failures. chimicatechnoacta.ru
For various thiophene-pyrimidine derivatives, ADME properties have been evaluated using tools like QikProp and SwissADME. researchgate.netpnrjournal.com These studies calculate a range of parameters including molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). pnrjournal.com The results for several series of this compound derivatives have indicated good oral bioavailability and adherence to Lipinski's rule of five, suggesting their potential as drug leads. chimicatechnoacta.ru Furthermore, these in silico tools can predict potential toxicity issues, allowing for early-stage modification of the chemical structure to mitigate risks. pnrjournal.com
| Derivative Class | Prediction Tool | Key Findings | Source |
| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines | QikProp | Evaluated for drug-likeness and toxicity | researchgate.netfrontiersin.org |
| Thiophene bearing pyrimidines (4a-4f) | SwissADME | Showed sufficient values for absorption, distribution, and excretion parameters relevant to bioavailability | pnrjournal.com |
| 5-(3-substituted-thiophene)-pyrimidines | In silico ADME-toxicology | Non-toxic with good oral bioavailability, suitable as drug-leads | chimicatechnoacta.ru |
| Pyridine and pyrimidine derivatives | ADME studies | Carried out for investigated candidates | nih.govtandfonline.com |
| Thieno[2,3-d] researchgate.netfrontiersin.orgtriazolo[1,5-a]pyrimidine derivatives | In silico ADME | Applied to determine physicochemical and pharmacokinetic properties | mdpi.com |
Structure-Activity Relationship (SAR) Modeling (Computational Approaches to SAR)
Computational chemistry provides powerful tools to understand how the structural features of a molecule influence its biological activity, a concept known as the Structure-Activity Relationship (SAR). For derivatives of this compound, computational methods such as molecular docking and molecular dynamics simulations have been instrumental in elucidating the SAR and guiding the design of more potent inhibitors for specific biological targets.
One key study focused on a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives designed as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein implicated in neurodegenerative disorders like Alzheimer's disease. nih.govfrontiersin.org In this research, computational approaches were used to predict how these compounds would bind to the MARK4 enzyme and to rationalize their observed inhibitory activities. nih.gov
Molecular docking studies were performed to place the synthesized compounds into the ATP-binding site of the MARK4 protein (PDB ID: 5ES1). nih.gov These simulations provided insights into the specific interactions between the ligands and the amino acid residues of the enzyme. The results of the docking studies were found to be consistent with the in-vitro experimental data from an ATPase inhibition assay, which measured the half-maximal inhibitory concentration (IC₅₀) of each compound. nih.gov
The core structure, consisting of the this compound linked to a piperazine (B1678402) ring, served as the anchor for various arylsulfonyl groups. The variations in the substituents on the arylsulfonyl moiety led to significant differences in inhibitory potency, highlighting key SAR trends. For instance, the docking results for the most active compounds revealed crucial interactions that stabilize the ligand-protein complex. nih.gov
Further computational analysis through molecular dynamics (MD) simulations, conducted over a 500-nanosecond timeframe, supported the docking results. nih.gov These simulations demonstrated that the binding of the most potent ligands led to the stabilization of the target protein, reinforcing the proposed binding modes. nih.gov
The research identified compounds 9 and 14 as having the highest affinity for the MARK4 enzyme based on these in-silico studies. nih.gov The SAR data derived from both the experimental IC₅₀ values and the computational analyses provide a clear direction for the future design of next-generation drugs based on the this compound scaffold. nih.gov
The table below summarizes the in-vitro activity (IC₅₀) for a selection of the synthesized 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives against the MARK4 enzyme.
| Compound | R-Group (Arylsulfonyl Substituent) | IC₅₀ (µM) |
|---|---|---|
| 8 | 3-Chlorothiophen-2-yl | 1.89 |
| 9 | 4-Fluorophenyl | 0.89 |
| 10 | 4-Chlorophenyl | 1.29 |
| 11 | 4-Nitrophenyl | 1.54 |
| 12 | Mesityl | 2.01 |
| 13 | Morpholinyl | 1.98 |
| 14 | Naphthalen-1-yl | 0.91 |
Applications in Biological and Materials Science Research
Mechanistic Investigations in Medicinal Chemistry
The 4-(thiophen-3-yl)pyrimidine core is a privileged scaffold in drug discovery, forming the basis for compounds that interact with key biological molecules. These interactions are fundamental to understanding disease mechanisms and developing targeted therapies.
Enzyme Inhibition Studies and Target Identification
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit various enzymes implicated in human diseases. This targeted approach allows for the detailed study of enzyme function and the identification of potential new drug candidates.
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The this compound scaffold has been successfully utilized to create potent kinase inhibitors.
MARK4: Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase linked to neurodegenerative conditions like Alzheimer's disease. nih.gov A series of compounds featuring a this compound core, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, have been synthesized and assessed for their inhibitory action against MARK4. nih.govscienceopen.comfrontiersin.org An ATPase inhibition assay revealed that these compounds inhibit the MARK4 enzyme with IC₅₀ values in the micromolar (µM) range. frontiersin.orgresearchgate.netfigshare.com The synthesis of these derivatives involves a multi-step process, including a key Suzuki–Miyaura coupling reaction between 3-thienylboronic acid and a chloropyrimidine intermediate. nih.gov
Tyrosine Kinases (EGFR, VEGFR-2): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are tyrosine kinases that play crucial roles in cancer cell proliferation and angiogenesis. The this compound framework is a key component in the design of dual inhibitors targeting both of these receptors. nih.govresearchgate.net
In one study, a series of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives were developed as dual EGFR/VEGFR-2 inhibitors. nih.govresearchgate.net Among these, compounds 10b and 2a demonstrated superior dual inhibition. researchgate.net Research into related thieno[2,3-d]pyrimidine (B153573) structures, which are isomers of the core compound, further underscores the importance of the thiophene-pyrimidine combination. For instance, a thieno[2,3-d]pyrimidine derivative, compound 5b , was identified as a potent inhibitor of both wild-type EGFR (EGFRWT) and its resistant mutant EGFRT790M. tandfonline.com Another study on thiazolidine-2,4-diones bearing thiophene (B33073) rings also highlighted their potential as VEGFR-2 inhibitors. rsc.org
Interactive Table: Kinase Inhibition by this compound Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Source |
| 10b | EGFR | 0.161 | researchgate.net |
| 10b | VEGFR-2 | 0.209 | researchgate.net |
| 2a | EGFR | 0.141 | researchgate.net |
| 2a | VEGFR-2 | 0.195 | researchgate.net |
| 5b | EGFRWT | 0.03719 | tandfonline.com |
| 5b | EGFRT790M | 0.2041 | tandfonline.com |
| 4g | VEGFR-2 | 0.083 | rsc.org |
| 5g | VEGFR-2 | 0.080 | rsc.org |
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipid mediators. nih.govacs.org While various pyrimidine derivatives, such as pyrimidine-4-carboxamides, have been investigated as NAPE-PLD inhibitors, leading to the development of potent tool compounds like LEI-401, there is currently no published research specifically evaluating derivatives of this compound for inhibitory activity against this enzyme. nih.govacs.orgacs.orgximbio.com
Thymidine (B127349) Phosphorylase (TP): Thymidine phosphorylase is an enzyme that is overexpressed in many cancers and plays a role in angiogenesis. mdpi.comresearchgate.net Its inhibition is considered a valuable strategy in cancer therapy. mdpi.comsci-hub.se Although various pyrimidine and dihydropyrimidone analogs have been studied as TP inhibitors, specific research detailing the inhibitory effects of this compound derivatives on thymidine phosphorylase is not available in the current scientific literature. mdpi.comnih.govnih.gov
Cytochrome c Oxidase: Cytochrome c oxidase (Complex IV) is the terminal enzyme of the mitochondrial respiratory chain and is crucial for cellular energy production. mdpi.comcore.ac.uk While its inhibition can have significant biological consequences, there are no specific studies in the reviewed literature that investigate the inhibitory activity of this compound or its direct derivatives on this enzyme complex. nih.gov
Phospholipase D Inhibition (NAPE-PLD)
Anticancer Research
The this compound scaffold and its isomers, such as thieno[2,3-d]pyrimidines, are frequently explored for their potential as anticancer agents. These investigations typically involve assessing their ability to halt the growth of various cancer cell lines.
The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (A549).
A study on novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives identified several compounds (including 2a, 6a, 7a, 10b, 15a, and 18a ) with superior antiproliferative activity against both HepG-2 and MCF-7 cell lines. researchgate.net Another study focusing on chromeno[2,3-d]pyrimidines, which incorporate a thiophene ring, found that derivative 3 displayed potent activity against all three cell lines, with IC₅₀ values of 1.74 µM for HepG-2, 2.02 µM for MCF-7, and 1.61 µM for A549. nih.gov Furthermore, research on thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors showed that compounds 5b and 5f were notably active against both A549 and MCF-7 cells. tandfonline.com
Interactive Table: Antiproliferative Activity of Thiophene-Pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| 3 | HepG-2 | Hepatocellular Carcinoma | 1.74 | nih.gov |
| 3 | MCF-7 | Breast Adenocarcinoma | 2.02 | nih.gov |
| 3 | A549 | Non-Small Cell Lung Cancer | 1.61 | nih.gov |
| 5b | MCF-7 | Breast Adenocarcinoma | 22.66 | tandfonline.com |
| 5b | A549 | Non-Small Cell Lung Cancer | 17.79 | tandfonline.com |
| 5f | MCF-7 | Breast Adenocarcinoma | 21.40 | tandfonline.com |
| 5f | A549 | Non-Small Cell Lung Cancer | 17.46 | tandfonline.com |
Induction of Apoptosis and Autophagy Pathways
Derivatives of this compound have been identified as potent inducers of programmed cell death, specifically through apoptosis and autophagy pathways in various cancer cell lines. Research has demonstrated that certain thieno[2,3-d]pyrimidine derivatives can trigger significant early apoptosis. For instance, in studies involving HT-29 and HepG-2 cancer cell lines, specific compounds within this class were shown to induce apoptosis effectively. nih.govmdpi.com One notable compound, referred to as compound 5 in a study, not only induced apoptosis but also exhibited the highest level of autophagic induction among the tested derivatives. mdpi.com
The mechanisms underlying this apoptotic induction have been further elucidated in studies on related structures. For example, a pyrido[2,3-d] nih.govnih.govbibliomed.orgtriazolo[4,3-a]pyrimidine derivative bearing a thiophen-2-yl group was found to cause cell cycle arrest at the G1 phase and induce apoptosis through a caspase-3 dependent pathway in prostate cancer cells. nih.gov Similarly, a (thiophen-3-yl)aminopyrimidine derivative, identified as a potent ERK1/2 inhibitor, was shown to directly induce cell apoptosis and a form of incomplete autophagy-related cell death. acs.org This suggests that the thiophenyl-pyrimidine scaffold can be a crucial element in designing compounds that modulate these critical cellular pathways.
Further research into thienopyrimidine derivatives has highlighted their ability to induce apoptosis and cell cycle arrest, reinforcing their potential as anticancer agents. mdpi.com The induction of apoptosis by these compounds is often a key mechanism behind their cytotoxic effects on cancer cells. gsconlinepress.com
Table 1: Induction of Apoptosis and Autophagy by Thiophene-Containing Pyrimidine Derivatives
| Compound Class | Cell Line(s) | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | HT-29, HepG-2, MCF-7 | Significant early apoptosis and high autophagic induction. nih.govmdpi.com | Not specified |
| Pyrido[2,3-d] nih.govnih.govbibliomed.orgtriazolo[4,3-a]pyrimidine derivative | PC-3 (prostate cancer) | Apoptosis induction. nih.gov | G1 cell-cycle arrest, caspase-3 dependent pathway. nih.gov |
| (Thiophen-3-yl)aminopyrimidine derivative | Triple-negative breast cancer and colorectal cancer models | Cell apoptosis and incomplete autophagy-related cell death. acs.org | Direct inhibition of ERK1/2, blocking phosphorylation of p90RSK and c-Myc. acs.org |
| Thienopyrimidine derivatives | Not specified | Apoptosis induction and cell cycle arrest. mdpi.com | Not specified |
DNA Binding and Interaction Mechanisms
The interaction of this compound derivatives with DNA is a significant area of research, particularly in the context of their anticancer properties. Substituted pyrimidines have been shown to primarily exert their anticancer effects by intercalating with the nucleotide bases of DNA. juniperpublishers.com This mode of binding involves the insertion of the planar aromatic structure of the compound between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.
Furthermore, heterocyclic compounds containing nitrogen and sulfur, such as thiophene and pyrimidine, are known to form hydrogen bonds with DNA. beilstein-journals.org These interactions, along with electrostatic forces, contribute to the stable binding of these molecules to the DNA structure. Studies on specific 5-(3-substituted-thiophene)-pyrimidine derivatives have confirmed their strong interaction with calf thymus DNA, with evidence pointing towards electrostatic or groove binding mechanisms.
The ability of these compounds to bind to DNA is considered a crucial factor in their activity as anticancer drugs, as DNA is a primary target for many chemotherapeutic agents. The specific nature of the interaction, whether it be minor groove binding or intercalation, can influence the compound's efficacy and cytotoxic profile. beilstein-journals.org
Mechanisms of Oxidative Stress Induction in Cellular Models
Thiophene and pyrimidine-containing compounds have been investigated for their role in inducing oxidative stress within cellular environments. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This state of elevated oxidative stress can lead to cellular damage and trigger apoptosis. nih.gov
Thienopyrimidine derivatives have been shown to exert their anticancer effects in part through the induction of oxidative stress and subsequent mitotic catastrophe. This suggests that the generation of ROS is a key component of their mechanism of action against cancer cells. The accumulation of ROS can overwhelm the cellular antioxidant defenses, leading to damage to vital cellular components and initiating programmed cell death.
Substituted pyrimidines have been identified as potential therapeutic agents for cancers that are driven by reactive oxygen species. juniperpublishers.comresearchgate.net By promoting the generation of ROS, these compounds can selectively target cancer cells, which often have a compromised redox balance compared to normal cells. The induction of oxidative stress represents a significant pathway through which this compound and its derivatives may exhibit their biological activities.
Antimicrobial Research
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated notable antibacterial properties against a range of bacterial pathogens. A specific thiophenyl-pyrimidine derivative, designated as F20, has shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VREs). nih.gov The minimum inhibitory concentrations (MICs) for this compound against these resistant strains were found to be in the range of 24 to 48 µg/mL. nih.gov In contrast, its activity against Gram-negative bacteria was more moderate, with a MIC of 96 µg/mL against Escherichia coli, and no significant effect on Klebsiella pneumoniae or Pseudomonas aeruginosa at the same concentration. nih.gov The mode of action for this derivative is believed to be the inhibition of FtsZ polymerization, a key protein in bacterial cell division. nih.gov
Other studies on thiopyrimidine derivatives have also reported varied antibacterial efficacy. For instance, a series of eleven thiopyrimidine derivatives showed that Gram-positive bacteria were generally more susceptible than Gram-negative bacteria, with Bacillus cereus being the most sensitive and E. coli the most resistant. researchgate.net Furthermore, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeuroginosa) bacteria. nih.gov
Table 2: Antibacterial Activity of this compound Derivatives
| Derivative | Bacterial Strain(s) | Activity/MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiophenyl-pyrimidine derivative (F20) | Gram-positive strains (including MRSA and VREs) | 24-48 | nih.gov |
| Thiophenyl-pyrimidine derivative (F20) | Escherichia coli | 96 | nih.gov |
| Thiophenyl-pyrimidine derivative (F20) | Klebsiella pneumoniae, Pseudomonas aeruginosa | No effect at 96 | nih.gov |
| Various thiopyrimidine derivatives | Bacillus cereus | Most susceptible Gram-positive | researchgate.net |
| Various thiopyrimidine derivatives | Escherichia coli | Most resistant Gram-negative | researchgate.net |
| Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivative with thiophene moiety (9a) | Staphylococcus aureus, Bacillus subtilis, Chlamydia pneumoniae | Potent activity, equipotent to cefotaxime (B1668864) against B. subtilis and C. pneumoniae | nih.gov |
| Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivative with p-fluorophenyl substituent (9d) | All tested bacteria | Exceptional activity (MIC 4-10 µmol L–1) | nih.gov |
Antifungal Activity
The antifungal potential of compounds containing the thiophene-pyrimidine scaffold has been explored in several studies. A range of synthetic pyrimidine and thiophene derivatives have been tested against opportunistic fungal pathogens and dermatophytes. bibliomed.org Among the tested compounds, some exhibited moderate to high antifungal activity. bibliomed.org For example, certain derivatives showed fungicidal effects against Trichophyton mentagrophytes and Microsporum canis. bibliomed.org
In a study of novel thiophene-based heterocycles, several compounds, including pyrazole (B372694), pyridine, and various fused pyrimidine systems incorporating a thiophene moiety, were evaluated for their antifungal activity. researchgate.net Notably, some of these compounds were found to be more potent than the standard antifungal drug Amphotericin B against Aspergillus fumigatus. researchgate.net One derivative also showed higher activity than Amphotericin B against Syncephalastrum racemosum. researchgate.net
Furthermore, research on pyrimidine derivatives containing an amide moiety has identified compounds with excellent antifungal activity against plant pathogenic fungi such as Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil. frontiersin.org
Table 3: Antifungal Activity of Thiophene-Containing Pyrimidine Derivatives
| Compound Class/Derivative | Fungal Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 2-Aminonaphtho[2,1-b]thiophene-1-carbonitrile (C3) | Microsporum canis | MIC = 31 µg/mL, MFC = 125 µg/mL | bibliomed.org |
| 2-Aminonaphtho[2,1-b]thiophene-1-carbonitrile (C3) | Trichophyton mentagrophytes | MIC = 125 µg/mL, MFC = 125 µg/mL | bibliomed.org |
| 2-Aminoindeno[2,1-b]thiophene-3-carbonitrile (C4) | Trichophyton mentagrophytes | MIC = 31 µg/mL, MFC = 31 µg/mL | bibliomed.org |
| 2-Aminoindeno[2,1-b]thiophene-3-carbonitrile (C4) | Candida albicans | MIC = 31 µg/mL, MFC = 63 µg/mL | bibliomed.org |
| Thiophene-based heterocycles (compounds 9, 12, 19) | Aspergillus fumigatus | More potent than Amphotericin B | researchgate.net |
| Thiophene-based heterocycle (compound 12) | Syncephalastrum racemosum | Higher activity than Amphotericin B | researchgate.net |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 = 10.5 µg/mL | frontiersin.org |
Structure-Activity Relationship Studies for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research has shown that specific structural modifications can significantly influence their antibacterial and antifungal activities.
For antibacterial efficacy, the substitution pattern on the pyrimidine and thiophene rings is critical. In a study of thiopyrimidine derivatives, the presence of a methoxy (B1213986) group at the para position of a phenyl ring attached to the pyrimidine core was found to enhance antibacterial activity. researchgate.net Conversely, the substitution with chloro, bromo, or methyl groups led to a decrease in activity. researchgate.net In another series of pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives, the incorporation of a thiophene moiety was important for activity against Staphylococcus aureus. nih.gov Furthermore, a p-fluorophenyl substituent on this scaffold resulted in exceptional broad-spectrum antibacterial potency. nih.gov
Anti-inflammatory and Antioxidant Activity Research
The structural motif of thiophene fused or directly linked to a pyrimidine core is a recurring feature in the design of novel anti-inflammatory and antioxidant agents. While direct studies on this compound are not extensively documented, research on structurally related compounds provides significant insights into its potential in this area.
Detailed Research Findings
Thienopyrimidine derivatives, which feature a fused thiophene and pyrimidine ring system, have been synthesized and evaluated for their anti-inflammatory properties. In one study, a series of thienopyrimidine derivatives were synthesized and screened for their in vitro anti-inflammatory activity using a bovine serum albumin denaturation assay. The results indicated that derivatives bearing pyrazole, oxadiazole, and thiadiazole moieties exhibited significant anti-inflammatory effects, with a thiadiazole-containing compound showing the most potent activity. This suggests that the thienopyrimidine scaffold is a promising backbone for the development of new anti-inflammatory drugs.
In another study, novel 1H-3-indolyl derivatives featuring a pyrimidine ring substituted with a thiophen-2-yl group were synthesized and evaluated for their antioxidant potential. mdpi.combohrium.com The antioxidant activity was assessed against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). One of the synthesized compounds, ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate, demonstrated superior antioxidant activity compared to the standard, ascorbic acid. mdpi.com Specifically, this compound exhibited an IC50 value of 28.23 µg/mL, while ascorbic acid had an IC50 of 30.23 µg/mL. mdpi.com
Furthermore, a series of 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivatives were synthesized and showed both potent anti-inflammatory and antioxidant activities. d-nb.inforesearchgate.netnih.gov These compounds were evaluated for their ability to scavenge DPPH free radicals and inhibit lipid peroxidation, showing promising results. d-nb.infonih.gov The anti-inflammatory activity was also confirmed through in vivo studies. d-nb.infonih.gov
While these studies focus on derivatives, the consistent anti-inflammatory and antioxidant activities observed in compounds containing the thiophene-pyrimidine core strongly suggest that this compound itself could possess similar biological properties. The electron-donating nature of the thiophene ring and the hydrogen bonding capabilities of the pyrimidine ring are likely key contributors to these effects. ijpsonline.com
Table 1: Antioxidant Activity of a Structurally Related Indolyl-Thiophenyl-Pyrimidine Derivative
| Compound | Antioxidant Activity (IC50 in µg/mL) vs. ABTS |
|---|---|
| Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate | 28.23 mdpi.com |
| Ascorbic Acid (Standard) | 30.23 mdpi.com |
Materials Science Applications
The distinct electronic properties of the thiophene and pyrimidine rings make their combination in this compound a subject of interest in materials science, particularly for the development of novel organic electronic materials.
Organic Semiconductor Development
The development of organic semiconductors is a rapidly growing field, with applications in flexible displays, sensors, and solar cells. The performance of these devices is highly dependent on the charge transport properties of the organic materials used. The combination of an electron-donating unit (thiophene) and an electron-accepting unit (pyrimidine) in a single molecule, as in this compound, is a common design strategy for creating efficient organic semiconductors. ijcce.ac.ir
Detailed Research Findings
Theoretical studies on 4,6-di(thiophen-2-yl)pyrimidine (DTP), a structurally similar compound, have been conducted to evaluate its potential as an organic semiconductor. ijcce.ac.ir These studies, using density functional theory (DFT), explored the frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and reorganization energies, which are crucial parameters for predicting charge transport behavior. The results suggested that by modifying the DTP structure, for example, through nitrogen doping or extending the π-conjugation, the charge transport properties could be tuned for either p-type or n-type semiconductor applications. ijcce.ac.ir The low reorganization energies calculated for some of the designed molecules indicated that they could be proficient for use in semiconductor devices. ijcce.ac.ir
The linkage of a thiophene ring to a pyrimidine core creates a donor-π-acceptor (D-π-A) system, which can facilitate intramolecular charge transfer, a desirable characteristic for organic semiconductors. The electronic properties of such systems can be finely tuned by introducing different substituents on either the thiophene or pyrimidine rings. arkat-usa.orgbeilstein-journals.org
Conductive Polymer Research
Conductive polymers are organic polymers that can conduct electricity, offering advantages such as flexibility, low cost, and processability compared to traditional inorganic conductors. Polythiophenes, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are among the most successful and widely studied classes of conductive polymers. mdpi.comresearchgate.netossila.com
While direct research on the incorporation of this compound into conductive polymers is limited, the inherent conductivity of the polythiophene backbone provides a strong rationale for exploring such materials. The pyrimidine unit could be incorporated as a side chain or as part of the main polymer chain to modify the electronic properties of the resulting polymer. The electron-deficient nature of the pyrimidine ring could influence the polymer's conductivity, stability, and intermolecular interactions. The synthesis of functionalized thiophene monomers is a key step in creating new conductive polymers with tailored properties. mdpi.com The development of a fully soluble, self-doped PEDOT with high conductivity highlights the ongoing innovation in this field. nih.gov
Optoelectronic Material Investigations (e.g., Organic Light-Emitting Devices (OLEDs))
The field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, has been significantly impacted by the development of organic materials. This compound and its derivatives are of particular interest for applications in Organic Light-Emitting Devices (OLEDs) due to their potential for high fluorescence quantum yields and tunable emission colors. spiedigitallibrary.orgspiedigitallibrary.orgfrontiersin.org
Detailed Research Findings
The pyrimidine core is an effective electron-accepting unit, and when combined with an electron-donating thiophene ring, it creates a "push-pull" system that can lead to efficient intramolecular charge transfer and luminescence. arkat-usa.org A review of pyrimidine derivatives for high-performance OLEDs highlights that these compounds have been successfully used as phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron transporting materials. spiedigitallibrary.orgspiedigitallibrary.org
For instance, iridium(III) complexes containing 2-(thiophen-2-yl)pyrimidine as a ligand have been synthesized and shown to be efficient yellow-red phosphorescent emitters for OLEDs. researchgate.net The emission color and quantum yield of these complexes could be tuned by modifying the substituents on the thiophene and pyrimidine rings. researchgate.net
A patent has described the use of benzothieno[3,2-d]pyrimidine skeletons in light-emitting elements, further underscoring the potential of the thiophene-pyrimidine scaffold in OLED technology. google.com These materials can be designed to have specific electronic properties, making them suitable for different layers within an OLED device.
Furthermore, a study on Y-shaped asymmetrical pyrimidines, including derivatives with a thiophen-3-yl vinyl pyrimidine structure, investigated their optical and electrochemical properties. arkat-usa.org These compounds exhibited fluorescence and their HOMO-LUMO energy gaps were determined, providing valuable data for their potential application in OLEDs. arkat-usa.org The photophysical properties of such donor-acceptor pyrimidines can be tuned by varying the aryl substituents, allowing for control over the character of the luminescent excited states. researchgate.net
Table 2: Photophysical Properties of a Related Iridium(III) Complex for OLEDs
| Complex | Emission Color | Quantum Yield (%) |
|---|---|---|
| [Ir(2-(thiophen-2-yl)pyrimidine)2(acac)] | Yellow-Red | 20.1 - 50.9 researchgate.net |
Structure Activity and Structure Property Relationship Sar/spr Studies of 4 Thiophen 3 Yl Pyrimidine Derivatives
The 4-(thiophen-3-yl)pyrimidine scaffold is a key pharmacophore in medicinal chemistry, serving as the foundation for developing a wide range of biologically active compounds. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how chemical modifications to this core structure influence its biological activity and physicochemical properties. These studies guide the rational design of new derivatives with enhanced potency, selectivity, and drug-like characteristics.
Future Research Directions and Outlook
Development of Novel Synthetic Routes
The generation of diverse chemical libraries is fundamental to drug discovery. For 4-(thiophen-3-yl)pyrimidine and its analogs, future research will likely focus on creating more efficient, versatile, and environmentally benign synthetic strategies.
One established method for producing derivatives involves a multi-step sequence starting with a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine (B1678525), followed by a palladium-catalyzed cross-coupling reaction. For instance, a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were synthesized starting from 4,6-dichloropyrimidine (B16783). frontiersin.org The process involved an initial SNAr reaction with Boc-protected piperazine (B1678402), followed by a Suzuki-Miyaura coupling with 3-thienylboronic acid. frontiersin.org The final derivatives were obtained after deprotection and subsequent reaction with various arylsulfonyl chlorides, achieving yields between 65% and 80%. frontiersin.org
Future work could explore one-pot reactions, flow chemistry, or microwave-assisted synthesis to shorten reaction times and improve yields. researchgate.netnih.gov The development of novel catalytic systems, perhaps using more abundant and less toxic metals than palladium, is another important avenue. Furthermore, creating synthetic routes that allow for late-stage functionalization would be highly valuable, enabling the rapid diversification of the this compound core to explore a wider chemical space.
| Step | Description | Key Reagents & Conditions |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | 4,6-dichloropyrimidine, Boc-protected piperazine, triethylamine (B128534) (TEA), iso-propanol. frontiersin.org |
| 2 | Suzuki-Miyaura Coupling | 3-thienylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃, aqueous dioxane, reflux. frontiersin.org |
| 3 | Deprotection | Trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM). frontiersin.orgnih.gov |
| 4 | Sulfonylation | Arylsulfonyl chloride, TEA, DCM. frontiersin.org |
Advanced Computational Studies for Rational Design
Computational chemistry is an indispensable tool for modern drug development, enabling the rational design of molecules with enhanced potency and specificity. openmedicinalchemistryjournal.com For this compound derivatives, advanced computational studies are pivotal for future progress.
Techniques such as molecular docking and molecular dynamics (MD) simulations have already been successfully applied. In a study targeting Microtubule Affinity-Regulating Kinase 4 (MARK4), these methods were used to predict the binding affinities of newly synthesized derivatives. scienceopen.com The computational results were consistent with in-vitro experiments, identifying specific derivatives as having the highest affinity for the MARK4 enzyme. scienceopen.comnih.gov MD simulations further confirmed that the binding of these ligands stabilized the target protein. scienceopen.comnih.gov
Future research should leverage more sophisticated computational approaches. Quantum mechanics/molecular mechanics (QM/MM) methods could provide more accurate descriptions of ligand-protein interactions. The use of machine learning and artificial intelligence to analyze structure-activity relationships (SAR) across large datasets of derivatives could accelerate the identification of lead compounds. bohrium.com These in-silico tools can predict drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates for synthesis and reducing the attrition rate in later stages of drug development. nih.govbohrium.com
| Computational Method | Application in this compound Research | Reference |
| Molecular Docking | Predicting binding modes and affinities of derivatives with target proteins (e.g., MARK4). | scienceopen.comresearchgate.net |
| Molecular Dynamics (MD) Simulation | Assessing the stability of the ligand-protein complex over time. | nih.govscienceopen.com |
| DFT Calculations | Determining frontier molecular orbital energies (HOMO-LUMO) to understand chemical reactivity and stability. | tandfonline.com |
| Drug-likeness Prediction | Evaluating physicochemical properties based on frameworks like Lipinski's rule of five. | nih.govbohrium.com |
Exploration of New Biological Targets and Mechanisms
While initial studies have identified promising leads, the full therapeutic potential of the this compound scaffold is far from realized. A key future direction is the systematic exploration of new biological targets and the elucidation of their mechanisms of action.
Derivatives of this scaffold have been investigated primarily as kinase inhibitors. Specifically, they have been identified as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target implicated in Alzheimer's disease. nih.govnih.gov Recent studies have shown that modifying the arylsulfonyl group attached to the core structure can modulate inhibitory activity against MARK4, with IC₅₀ values in the micromolar range. frontiersin.org
The structural similarity of thienopyrimidines to biogenic purines suggests they could act as antimetabolites or interact with a wide range of enzymes that process purines, such as other kinases or phosphodiesterases. mdpi.com Research indicates that related thienopyrimidine compounds possess anticancer, antimicrobial, and anti-inflammatory properties. mdpi.cominnovareacademics.ingsconlinepress.comrsc.org Future work should involve broad-panel screening against various enzyme families and cell lines to uncover novel activities. For example, some thiophene-pyrimidine derivatives have shown potent cytotoxic effects against cancer cell lines like HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma), potentially through the inhibition of kinases like EGFR. innovareacademics.innih.gov Investigating these compounds for activity against infectious diseases is also a promising avenue. gsconlinepress.com
| Potential Biological Target | Therapeutic Area | Relevant Findings for Thiophene-Pyrimidine Derivatives |
| MARK4 Kinase | Neurodegenerative Diseases (e.g., Alzheimer's) | Derivatives show inhibitory activity in the micromolar range. nih.govfrontiersin.org |
| EGFR Tyrosine Kinase | Cancer | Some derivatives show potent activity against cancer cell lines, overcoming common mutations. nih.govresearchgate.net |
| Other Protein Kinases | Cancer, Inflammation | The scaffold is considered "privileged" for kinase inhibition. bohrium.comtandfonline.com |
| Bacterial & Fungal Enzymes | Infectious Diseases | Related structures show significant antibacterial and antifungal activity. gsconlinepress.comresearchgate.net |
Integration into Novel Material Systems
Beyond medicinal chemistry, the unique electronic properties of the this compound scaffold make it a candidate for exploration in materials science, although this area is currently underexplored. The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyrimidine ring creates a donor-acceptor (D-A) system, which is a foundational concept in the design of organic electronic materials.
Polythiophenes are among the most studied classes of conducting polymers due to their stability and tunable electronic properties. researchgate.netnih.gov They are used in applications such as organic field-effect transistors (OFETs), solar cells, and sensors. researchgate.netmdpi.com The incorporation of the pyrimidine unit into a polythiophene backbone could be used to modulate the polymer's electronic bandgap, solubility, and intermolecular packing. oup.com Research on polypyrimidines and copolymers of thiophene and pyrimidine has demonstrated that these materials are electrochemically active and can form π-conjugated systems. oup.comresearchgate.net
Future research could focus on the synthesis and characterization of oligomers and polymers of this compound. This would involve studying their optical and electrochemical properties, such as their absorption/emission spectra and redox potentials. Such materials could potentially be applied in organic light-emitting diodes (OLEDs), electrochromic devices, or as chemosensors, where interaction with an analyte could perturb the D-A system and produce a detectable signal. The synthesis of a polyamide containing pyrimidine and thiophene linkages has been reported, indicating the feasibility of incorporating this structural motif into larger macromolecular systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Thiophen-3-yl)pyrimidine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A general approach involves coupling thiophene derivatives with pyrimidine precursors via cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 4-substituted derivatives are synthesized using sequential alkylation/amination or cyclocondensation reactions (Scheme 1, ). Optimization requires adjusting catalysts (e.g., Pd-based), solvents (e.g., DMF/THF), and temperature to improve yield and purity. Monitoring by TLC or HPLC and purification via column chromatography are critical steps .
Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?
- Methodological Answer : Use a combination of -/-NMR to identify proton environments and substituent positions. For example, aromatic protons in thiophene (δ 6.8–7.5 ppm) and pyrimidine (δ 8.0–8.5 ppm) show distinct splitting patterns. X-ray crystallography (as in ) resolves stereochemistry, while HRMS confirms molecular mass. IR spectroscopy verifies functional groups (e.g., C=N stretches at ~1600 cm) .
Q. What biological screening assays are suitable for evaluating the pharmacological potential of this compound derivatives?
- Methodological Answer : In vitro assays include enzyme inhibition (e.g., kinase or protease activity via fluorescence polarization) and cell viability (MTT assay). For instance, thienopyrimidines are tested against cancer cell lines (e.g., leukemia) to assess IC values. Comparative studies with reference inhibitors (e.g., MI-2 in ) require dose-response curves and statistical validation (ANOVA) to identify mechanistic differences .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO/LUMO energies to predict reactivity and charge distribution. The Colle-Salvetti correlation-energy formula ( ) helps estimate electron density and kinetic energy, guiding modifications to enhance binding affinity. Solvent effects are incorporated via PCM models, and docking simulations (AutoDock Vina) validate interactions with target proteins .
Q. What strategies address contradictory data in biological activity studies of this compound analogs?
- Methodological Answer : Contradictions (e.g., varying IC values across cell lines) may arise from off-target effects or assay conditions. Reproducibility checks under standardized protocols (e.g., ATP concentration in kinase assays) are essential. Use orthogonal assays (e.g., SPR for binding kinetics) and metabolomic profiling to identify confounding factors. Meta-analysis of published data (e.g., vs. 6) clarifies structure-activity relationships .
Q. How can regioselectivity challenges in synthesizing this compound hybrids be mitigated?
- Methodological Answer : Competing pathways (e.g., C-2 vs. C-5 substitution in thiophene) are controlled by directing groups or protective strategies. For example, using bulky ligands (e.g., P(-Bu)) in Pd-catalyzed couplings favors specific sites (). Computational modeling (DFT) predicts transition states to optimize regioselectivity. Post-reaction analysis via -NMR or LC-MS identifies byproducts for iterative refinement .
Q. What experimental designs differentiate the mechanistic pathways of this compound inhibitors compared to structural analogs?
- Methodological Answer : Competitive binding assays (e.g., fluorescence quenching) and isotopic labeling (e.g., -tracking) reveal target engagement. For menin-MLL inhibitors (), crystallography identifies binding motifs, while CRISPR knockouts of suspected pathways (e.g., MAPK) isolate mechanism-specific effects. Kinetic studies (stop-flow techniques) measure association/dissociation rates to compare with MI-2 derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
